molecular formula C18H17N5O2S2 B292474 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide

Cat. No. B292474
M. Wt: 399.5 g/mol
InChI Key: RYZIVAHFZIZPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide, also known as AFST, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. Additionally, 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide has been shown to activate the p53 tumor suppressor gene, which plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause cellular damage and contribute to the development of various diseases. Additionally, 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide has been shown to increase the levels of glutathione, which is an antioxidant that helps protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide is its potential use as an anticancer agent. It has shown promising results in various studies, making it a subject of interest for researchers in the field of oncology. However, one of the limitations of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for research on 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide. One area of interest is its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide and its effects on various cellular pathways. Finally, more research is needed to determine the optimal dosage and administration of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide for use in vivo.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride in the presence of a base. This reaction results in the formation of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anticancer agent. 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It does so by inducing apoptosis, which is a process of programmed cell death.

properties

Molecular Formula

C18H17N5O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N5O2S2/c1-4-7-23-16(14-6-5-8-25-14)21-22-18(23)26-10-15(24)20-17-13(9-19)11(2)12(3)27-17/h4-6,8H,1,7,10H2,2-3H3,(H,20,24)

InChI Key

RYZIVAHFZIZPBC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C

Origin of Product

United States

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